molecular formula C20H24ClNO5S B6561999 3-chloro-4-methoxy-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide CAS No. 1091109-39-5

3-chloro-4-methoxy-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide

Katalognummer: B6561999
CAS-Nummer: 1091109-39-5
Molekulargewicht: 425.9 g/mol
InChI-Schlüssel: RZRHRAOZKYCNOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-chloro-4-methoxy-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a benzene ring substituted with chlorine (Cl) and methoxy (OCH₃) groups at positions 3 and 4, respectively. The sulfonamide moiety (-SO₂NH-) is linked to a tetrahydropyran (oxane) ring substituted with a 4-methoxyphenyl group at position 2. This structural complexity confers unique physicochemical properties, such as increased molecular weight (estimated ~450–470 g/mol) and lipophilicity, which may influence biological activity and solubility . Sulfonamides are well-known for their pharmacological applications, including antimicrobial and enzyme inhibitory effects, making this compound a candidate for further investigation .

Eigenschaften

IUPAC Name

3-chloro-4-methoxy-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO5S/c1-25-16-5-3-15(4-6-16)20(9-11-27-12-10-20)14-22-28(23,24)17-7-8-19(26-2)18(21)13-17/h3-8,13,22H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRHRAOZKYCNOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Source
Target Compound C₂₀H₂₃ClN₂O₅S (est.) ~450–470 (est.) 3-Cl, 4-OCH₃ benzene; oxane-4-yl with 4-OCH₃Ph N/A
N-(4-Methoxyphenyl)benzenesulfonamide C₁₃H₁₃NO₃S 275.31 Simple sulfonamide with 4-OCH₃Ph on benzene N/A
4-{[4-(4-Methoxyphenyl)pyrimidin-2-yl]amino}benzene-1-sulfonamide (9e) C₁₇H₁₆N₄O₃S 364.40 Pyrimidine ring linked to 4-OCH₃Ph; sulfonamide 255–257
4-Chloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide C₂₃H₂₂ClN₃O₃S 455.96 Benzimidazole core; 3-OCH₃ benzyl group; 4-Cl benzene sulfonamide N/A
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide C₂₆H₂₅NO₃S 431.55 Chiral center; naphthyl and 4-OCH₃Ph groups; toluenesulfonamide N/A
Key Observations:
  • Substituent Diversity : The target compound’s tetrahydropyran (oxane) ring distinguishes it from analogs with pyrimidine (9e) or benzimidazole (9,10) cores. This ring may enhance conformational rigidity or influence binding to biological targets.
  • Molecular Weight : The oxane-containing target compound is heavier (~450–470 g/mol) than simpler analogs like N-(4-methoxyphenyl)benzenesulfonamide (275 g/mol) but lighter than the benzimidazole derivative (456 g/mol).
  • Melting Points : Sulfonamides with aromatic heterocycles (e.g., 9e) exhibit higher melting points (255–257°C) due to stronger intermolecular interactions, suggesting the target compound may also display high thermal stability .

Physicochemical Properties

  • Hydrogen Bonding: The sulfonamide NH and ether oxygen in the oxane ring may serve as hydrogen bond donors/acceptors, critical for target binding. In contrast, the benzimidazole derivative (9,10) lacks ether oxygen but has aromatic nitrogen for interactions .

Spectral Data Comparison

  • 1H NMR :

    • Target Compound : Expected signals include δ 7.5–8.0 ppm (aromatic protons), δ 3.5–4.0 ppm (oxane CH₂ and OCH₃ groups), and δ 5.0–5.5 ppm (NH sulfonamide).
    • Compound 9e () : Aromatic protons at δ 7.2–8.3 ppm and NH sulfonamide at δ 10.2 ppm .
    • Compound in : NH sulfonamide at δ 6.8 ppm and naphthyl protons at δ 7.4–8.2 ppm .
  • Mass Spectrometry :

    • The target compound’s molecular ion ([M+H]⁺) would appear at ~451–471 m/z. Analog 9e shows [M+H]⁺ at 365 m/z, consistent with its lower molecular weight .

Potential Bioactivity

While direct bioactivity data for the target compound is unavailable, structural analogs suggest possible applications:

  • Antimicrobial Activity: Sulfonamides like N-(4-methoxyphenyl)benzenesulfonamide () are known for antibacterial effects .
  • Enzyme Inhibition : The oxane ring may mimic sugar moieties, positioning the compound as a glycosidase inhibitor. Benzimidazole derivatives (9,10) are studied for kinase inhibition .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.